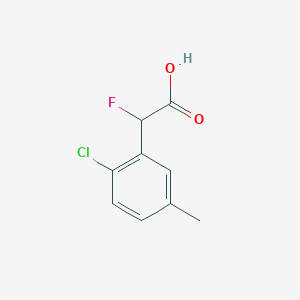
2-(2-Chloro-5-methylphenyl)-2-fluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-5-methylphenyl)-2-fluoroacetic acid is an organic compound characterized by the presence of a chloro and methyl group on a phenyl ring, along with a fluoroacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-methylphenyl)-2-fluoroacetic acid typically involves the introduction of the fluoroacetic acid group to a 2-chloro-5-methylphenyl precursor. One common method is through the use of a halogen exchange reaction, where a suitable precursor is treated with a fluorinating agent under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and the reaction temperature is maintained at a moderate level to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogen exchange reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is typically purified through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloro-5-methylphenyl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the fluoroacetic acid group to other functional groups such as alcohols.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
2-(2-Chloro-5-methylphenyl)-2-fluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-Chloro-5-methylphenyl)-2-fluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Chloro-5-methylphenyl)-2-bromoacetic acid
- 2-(2-Chloro-5-methylphenyl)-2-iodoacetic acid
- 2-(2-Chloro-5-methylphenyl)-2-chloroacetic acid
Uniqueness
2-(2-Chloro-5-methylphenyl)-2-fluoroacetic acid is unique due to the presence of the fluoro group, which imparts distinct chemical properties such as increased stability and reactivity compared to its bromo, iodo, and chloro counterparts. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C9H8ClFO2 |
|---|---|
Poids moléculaire |
202.61 g/mol |
Nom IUPAC |
2-(2-chloro-5-methylphenyl)-2-fluoroacetic acid |
InChI |
InChI=1S/C9H8ClFO2/c1-5-2-3-7(10)6(4-5)8(11)9(12)13/h2-4,8H,1H3,(H,12,13) |
Clé InChI |
NYQXYDYMYSPJEA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)Cl)C(C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


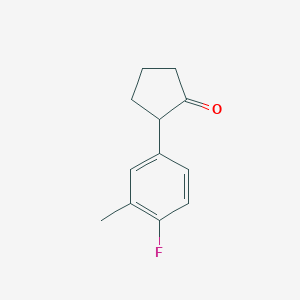

![2-[4-(3-aminophenyl)-1H-imidazol-1-yl]ethan-1-ol](/img/structure/B13075002.png)
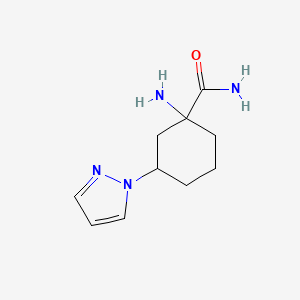

![tert-Butyl hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B13075028.png)

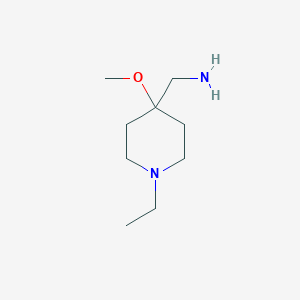
![3-(Bicyclo[4.1.0]heptan-7-YL)-1-methyl-1H-pyrazol-5-amine](/img/structure/B13075040.png)
![2-[(4-Aminopyridin-3-yl)oxy]ethan-1-ol](/img/structure/B13075042.png)

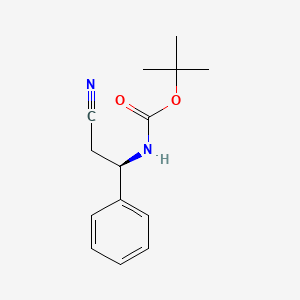
![3-(Aminomethyl)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13075069.png)

